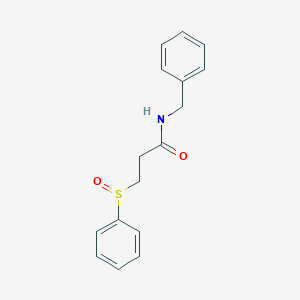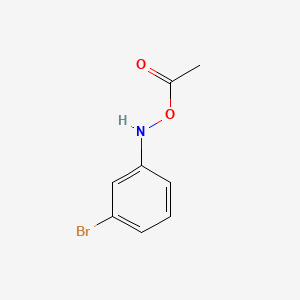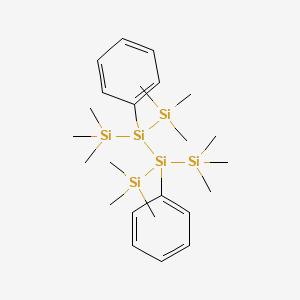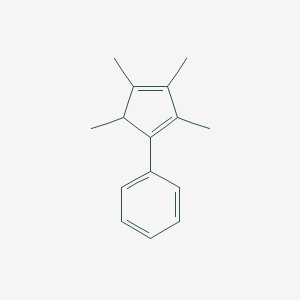
3-(Benzenesulfinyl)-N-benzylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfinyl)-N-benzylpropanamide is an organic compound that features a benzenesulfinyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-N-benzylpropanamide typically involves the reaction of benzenesulfinyl chloride with N-benzylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfinyl)-N-benzylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.
Reduction: The compound can be reduced to form benzenesulfide derivatives.
Substitution: The benzenesulfinyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted benzenesulfinyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Benzenesulfinyl)-N-benzylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce benzenesulfinyl groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfinyl)-N-benzylpropanamide involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: Contains a benzenesulfonyl group instead of a benzenesulfinyl group.
N-benzylpropanamide: Lacks the benzenesulfinyl group.
Benzenesulfide derivatives: Contain a benzenesulfide group instead of a benzenesulfinyl group .
Uniqueness
3-(Benzenesulfinyl)-N-benzylpropanamide is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in research and potential therapeutic applications .
Propiedades
| 125606-49-7 | |
Fórmula molecular |
C16H17NO2S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)-N-benzylpropanamide |
InChI |
InChI=1S/C16H17NO2S/c18-16(17-13-14-7-3-1-4-8-14)11-12-20(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Clave InChI |
IWCBBWBWYOTPOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CCS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





oxophosphanium](/img/structure/B14287657.png)
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)

